Sennoside D

Vue d'ensemble

Description

Synthesis Analysis

Sennoside D and its related compounds are synthesized through biological pathways in plants. The study of these pathways, particularly those leading to the biosynthesis of sennosides, involves understanding the enzymes and genetic components involved. For instance, the shikimate pathway, critical for the production of sennosides, involves the enzyme 3-deoxy-D-arabino-heptulosonate 7-phosphate synthase (DAHPS), which has been characterized in Cassia angustifolia, a senna plant known for its potent laxative properties (Thaker et al., 2023).

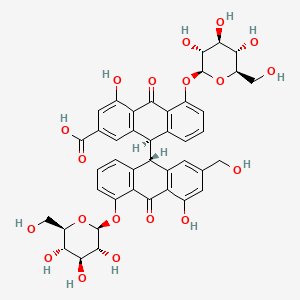

Molecular Structure Analysis

The molecular structure of Sennoside D, like that of Sennoside A, involves a dianthrone glycoside framework. These structures are characterized by their anthraquinone core linked to sugar moieties, which play a crucial role in their biological activity and solubility. The molecular docking and dynamics studies provide insights into the active sites and structural stability of enzymes involved in the sennoside biosynthesis pathway, offering a molecular basis for understanding the synthesis and function of these compounds.

Chemical Reactions and Properties

Sennosides, including Sennoside D, undergo various chemical reactions, primarily through their interaction with intestinal bacteria. These reactions convert the glycoside form of sennosides into their active metabolites, such as rheinanthrone, which is responsible for their laxative effect. The hydrolysis of sennoside glycosidic bonds by bacterial enzymes in the colon is a key reaction that activates these compounds (Lemli, 1988).

Physical Properties Analysis

The physical properties of Sennoside D, including solubility and stability, are influenced by its molecular structure. The glycoside linkages and the anthraquinone core affect its interaction with water and organic solvents, which is crucial for its absorption and efficacy as a laxative. The solid-phase extraction and HPLC methods developed for the quantification of sennosides A and B in crude drugs highlight the importance of understanding these physical properties for analytical and medicinal purposes (Yamasaki et al., 2010).

Chemical Properties Analysis

The chemical properties of Sennoside D, including its reactivity and interactions with biological molecules, play a critical role in its pharmacological effects. The ability of sennosides to undergo metabolic transformation and interact with intestinal bacteria is central to their mechanism of action. The metabolic profiling and pharmacokinetic studies of sennoside B, for example, shed light on the metabolic pathways and bioavailability of these compounds, which are relevant for understanding Sennoside D's chemical properties as well (Wu et al., 2019).

Applications De Recherche Scientifique

Sennoside A, one of the sennosides, has been found to possess numerous pharmacological properties, such as laxative, anti-obesity, hypoglycemic, hepatoprotective, anti-fibrotic, anti-inflammatory, anti-tumor, anti-bacterial, anti-fungal, anti-viral, and anti-neurodegenerative activities . These pharmacological effects lay the foundation for its potential application in treating a variety of diseases .

On the other hand, Sennosides, a class of natural anthraquinone derivative and dimeric glycosides, which include Sennoside A, B, C, and D, have been studied more extensively. For instance, Sennoside A has been found to possess numerous pharmacological properties :

- Laxative : Sennosides are used to treat constipation and empty the large intestine before surgery .

- Anti-obesity : Sennoside A has been reported to regulate the levels of blood glucose and attenuate the traits of Type 2 Diabetes Mellitus (T2DM) and obesity .

- Anti-viral : Sennoside A has recently proven effective in inhibiting the ribonuclease H (RNase H) activity of human immunodeficiency virus (HIV) reverse transcriptase .

On the other hand, Sennosides, a class of natural anthraquinone derivative and dimeric glycosides, which include Sennoside A, B, C, and D, have been studied more extensively. For instance, Sennoside A has been found to possess numerous pharmacological properties :

- Laxative : Sennosides are used to treat constipation and empty the large intestine before surgery .

- Anti-obesity : Sennoside A has been reported to regulate the levels of blood glucose and attenuate the traits of Type 2 Diabetes Mellitus (T2DM) and obesity in db/db mice by modulating the composition of gut microbiota .

- Anti-viral : Sennoside A has recently proven effective in inhibiting the ribonuclease H (RNase H) activity of human immunodeficiency virus (HIV) reverse transcriptase .

Propriétés

IUPAC Name |

(9R)-4-hydroxy-9-[(9S)-4-hydroxy-2-(hydroxymethyl)-10-oxo-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-9H-anthracen-9-yl]-10-oxo-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-9H-anthracene-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C42H40O19/c43-11-14-7-18-26(16-3-1-5-22(30(16)34(50)28(18)20(46)8-14)58-41-38(54)36(52)32(48)24(12-44)60-41)27-17-4-2-6-23(59-42-39(55)37(53)33(49)25(13-45)61-42)31(17)35(51)29-19(27)9-15(40(56)57)10-21(29)47/h1-10,24-27,32-33,36-39,41-49,52-55H,11-13H2,(H,56,57)/t24-,25-,26+,27-,32-,33-,36+,37+,38-,39-,41-,42-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFWOUNNKSHIAFK-MIIKWYNKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)OC3C(C(C(C(O3)CO)O)O)O)C(=O)C4=C(C2C5C6=C(C(=CC=C6)OC7C(C(C(C(O7)CO)O)O)O)C(=O)C8=C5C=C(C=C8O)C(=O)O)C=C(C=C4O)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC2=C(C(=C1)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)C(=O)C4=C([C@H]2[C@@H]5C6=C(C(=CC=C6)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O)C(=O)C8=C5C=C(C=C8O)C(=O)O)C=C(C=C4O)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C42H40O19 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

848.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Sennoside D | |

CAS RN |

37271-17-3 | |

| Record name | Sennoside D | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037271173 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 37271-17-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SENNOSIDE D | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/420RX05469 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-Propanone, 1-[(3R)-3-[4-amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]-1-piperidinyl]-](/img/structure/B1145320.png)